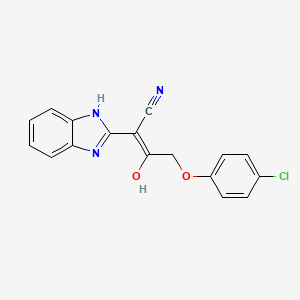![molecular formula C22H19N3O4 B11674261 2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11674261.png)
2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide is an organic compound that features a benzamide core with a nitrophenyl carbonyl group and a phenylethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Nitrophenyl Carbonyl Group: The nitrophenyl carbonyl group is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Phenylethyl Group: The final step involves the addition of the phenylethyl group through a Friedel-Crafts acylation reaction, using an appropriate catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamide derivatives.
科学研究应用
2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzamide core can form covalent or non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
N-(2-phenylethyl)benzamide: Lacks the nitrophenyl carbonyl group, resulting in different chemical reactivity and biological activity.
4-nitrobenzamide: Lacks the phenylethyl group, affecting its overall molecular interactions and applications.
N-(4-nitrophenyl)benzamide: Similar structure but without the phenylethyl substituent, leading to different properties.
Uniqueness
2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide is unique due to the presence of both the nitrophenyl carbonyl group and the phenylethyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C22H19N3O4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-[(4-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H19N3O4/c26-21(17-10-12-18(13-11-17)25(28)29)24-20-9-5-4-8-19(20)22(27)23-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,27)(H,24,26) |
InChI 键 |
RZQNCXHKPPGNDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11674187.png)
![4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11674213.png)
![4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11674214.png)
![4-{(1E)-1-[2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11674219.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11674222.png)

![2-(Dimethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11674230.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-phenylethylidene]amino}oxy)acetohydrazide](/img/structure/B11674233.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11674234.png)
![2-[(5E)-5-[[4-[2-furanyl(oxo)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid](/img/structure/B11674242.png)
![(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11674247.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674254.png)
![(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674257.png)

